Mycophenolic Acid

Description

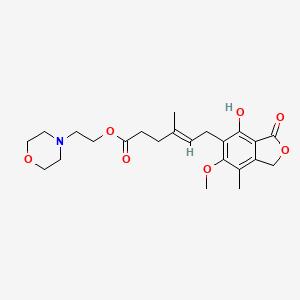

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNSFSBZBAHARI-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041070 | |

| Record name | Mycophenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mycophenolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 3.55e-02 g/L | |

| Record name | Mycophenolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mycophenolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24280-93-1, 483-60-3 | |

| Record name | Mycophenolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24280-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methylhex-4-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024280931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mycophenolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mycophenolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mycophenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mycophenolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCOPHENOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU9DX48N0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mycophenolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141°C, 141 °C | |

| Record name | Mycophenolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mycophenolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Mycophenolic Acid in Lymphocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolic acid (MPA) is a potent, reversible, and non-competitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2][3] This mechanism of action forms the cornerstone of its immunosuppressive effects, with a particularly profound impact on the proliferation and function of T and B lymphocytes. These immune cells are exquisitely sensitive to MPA due to their heavy reliance on the de novo purine (B94841) synthesis pathway, unlike other cell types that can utilize salvage pathways.[4][5] This technical guide provides a detailed exploration of the molecular mechanisms of MPA in lymphocytes, complete with quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Primary Mechanism of Action: IMPDH Inhibition and Guanine Nucleotide Depletion

The principal mechanism of action of this compound is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2] There are two isoforms of IMPDH: type I, which is constitutively expressed in most cell types, and type II, which is upregulated in proliferating cells, including activated T and B lymphocytes.[6][7][8] MPA exhibits a higher affinity for the type II isoform, contributing to its selective effect on lymphocytes.[9]

By inhibiting IMPDH, MPA blocks the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), the rate-limiting step in the de novo synthesis of guanosine (B1672433) monophosphate (GMP).[3][10] This leads to a depletion of the intracellular pools of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[4][11] As GTP and dGTP are essential for DNA and RNA synthesis, their depletion results in a cytostatic effect, primarily arresting activated lymphocytes in the S-phase of the cell cycle and inhibiting their proliferation.[5][12]

Secondary Mechanisms of Action

While IMPDH inhibition is the primary mechanism, other downstream effects contribute to the immunosuppressive properties of MPA:

-

Induction of Apoptosis: Depletion of guanine nucleotides can trigger apoptosis in activated lymphocytes.[13] This programmed cell death helps to eliminate clones of antigen-specific lymphocytes.

-

Modulation of Adhesion Molecules: MPA has been shown to inhibit the glycosylation of certain adhesion molecules on the surface of lymphocytes, which can reduce their recruitment to sites of inflammation.

-

Effects on Cell Cycle Progression: By depleting GTP, MPA prevents the phosphorylation of the retinoblastoma protein (pRb) and inhibits the expression of cyclin D3, a key regulator of the cell cycle. This leads to an arrest of T lymphocytes in the G1 phase.[11][12]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound with its target and its effects on lymphocytes.

Table 1: Inhibitory Potency of this compound against IMPDH

| Parameter | Value | Cell/Enzyme Type | Reference |

| IC50 | 2.76 µg/mL | Plasma IMPDH activity | [14] |

| IC50 | 0.023 ng/106 cells | PBMC IMPDH activity | [14] |

| IC50 of MPAG * | 532- to 1022-fold higher than MPA | Recombinant human type II IMPDH | [15] |

| Ki | 10-fold decrease with Lys310Arg mutation | T. foetus IMPDH | [16] |

| Ki | 6-fold decrease with Glu431Gln mutation | T. foetus IMPDH | [16] |

*MPAG: this compound glucuronide, the main metabolite of MPA.

Table 2: Effects of this compound on Lymphocyte Nucleotide Pools

| Nucleotide | Effect | Cell Type | Reference |

| GTP | Significant decrease | Mouse pancreatic islets | [17] |

| dGTP | Depletion is a principal mechanism | Human T and B lymphocytes | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of MPA's mechanism of action are provided below.

IMPDH Activity Assay (Spectrophotometric)

This protocol measures the enzymatic activity of IMPDH in lymphocyte lysates by monitoring the production of NADH.[6][18][19]

Materials:

-

Lymphocyte cell lysate

-

IMPDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)

-

Inosine Monophosphate (IMP) solution

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare lymphocyte cell lysates from control and MPA-treated cells.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

In a 96-well plate, add a standardized amount of protein from each cell lysate.

-

Prepare a reaction mixture containing IMPDH Assay Buffer, IMP, and NAD+.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute for 30 minutes) at 37°C using a microplate reader.

-

Calculate the rate of NADH production (change in absorbance per minute).

-

Normalize the IMPDH activity to the protein concentration of the cell lysate.

Lymphocyte Proliferation Assay (CFSE-based)

This flow cytometry-based assay measures lymphocyte proliferation by tracking the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE) through successive cell divisions.[20][21][22][23][24]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated lymphocytes

-

CFSE staining solution

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

-

This compound

-

Flow cytometer

Procedure:

-

Isolate lymphocytes from peripheral blood.

-

Label the cells with CFSE according to the manufacturer's protocol.

-

Culture the CFSE-labeled cells in the presence of a mitogen and varying concentrations of MPA.

-

Incubate the cells for a period sufficient to allow for several rounds of division (e.g., 3-5 days).

-

Harvest the cells and analyze them by flow cytometry.

-

Gate on the lymphocyte population and analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells.

-

Quantify the percentage of divided cells and the proliferation index for each condition.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits activation of inducible nitric oxide synthase in rodent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lymphocyte-selective cytostatic and immunosuppressive effects of this compound in vitro: role of deoxyguanosine nucleotide depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro effects of this compound on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 7. Pharmacogenetics of the this compound targets inosine monophosphate dehydrogenases IMPDH1 and IMPDH2: gene sequence variation and functional genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia | EMBO Molecular Medicine [link.springer.com]

- 9. pnas.org [pnas.org]

- 10. Inhibition of IMPDH by this compound: dissection of forward and reverse pathways using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Effects of guanine nucleotide depletion on cell cycle progression in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GTP depletion synergizes the anti-proliferative activity of chemotherapeutic agents in a cell type-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of this compound in plasma and peripheral blood mononuclear cells and its relationship with activity of inosine monophosphate dehydrogenase in Chinese adult kidney allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of this compound glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tight links between adenine and guanine nucleotide pools in mouse pancreatic islets: a study with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bmrservice.com [bmrservice.com]

- 19. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 20. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sanguinebio.com [sanguinebio.com]

- 22. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. Development of a flow cytometry assay combining cell proliferation, viability and two specific surface markers | Medicina Universitaria [elsevier.es]

- 24. youtube.com [youtube.com]

A Comprehensive Review of the Insulin Signaling Pathway and its Role in Glucose Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core: This technical guide provides an in-depth overview of the canonical insulin (B600854) signaling pathway, focusing on its critical role in stimulating glucose uptake in metabolic tissues such as muscle and fat.[1][2][3] It details the molecular cascade from receptor activation to downstream cellular responses, presents quantitative data related to insulin's effects, and outlines key experimental protocols used in its study.

The Core Signaling Pathway

Insulin exerts its pleiotropic effects by binding to the insulin receptor (IR), a receptor tyrosine kinase (RTK) composed of two extracellular α-subunits and two transmembrane β-subunits.[2][4] This binding event triggers a conformational change, leading to the autophosphorylation of tyrosine residues on the β-subunits and activating the receptor's kinase domain.[4][5]

The activated IR then phosphorylates intracellular substrate proteins, primarily the Insulin Receptor Substrate (IRS) family of proteins.[4][6] Tyrosine-phosphorylated IRS proteins act as docking sites for various signaling molecules containing Src homology 2 (SH2) domains. Two major signaling branches emerge from IRS:

-

The PI3K/Akt Pathway (Metabolic Arm): This pathway is central to most of insulin's metabolic actions.[4] The p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) binds to phosphorylated IRS, activating the p110 catalytic subunit. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 recruits protein kinase B (Akt) and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane, where Akt is phosphorylated and fully activated. Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to:

-

GLUT4 Translocation: In muscle and adipose tissue, Akt phosphorylates AS160 (Akt substrate of 160 kDa), which relieves its inhibition of Rab GTPases.[8] This allows vesicles containing the glucose transporter GLUT4 to translocate to the plasma membrane, increasing glucose uptake from the bloodstream.[2][4][9]

-

Glycogen (B147801) Synthesis: Akt phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK-3), leading to the dephosphorylation and activation of glycogen synthase, which promotes the storage of glucose as glycogen in the liver and muscles.[9]

-

Protein Synthesis: Akt can activate the mammalian Target of Rapamycin (mTOR), which in turn promotes protein synthesis.[2][9]

-

-

The Ras/MAPK Pathway (Mitogenic Arm): Phosphorylated IRS can also bind to the adaptor protein Grb2, which recruits the guanine (B1146940) nucleotide exchange factor SOS (Son of Sevenless).[4] SOS activates the small G protein Ras, initiating the mitogen-activated protein kinase (MAPK) cascade (Ras-Raf-MEK-ERK). This pathway is primarily involved in regulating gene expression, cell growth, and differentiation.[4][5][6]

Below is a diagram illustrating the core PI3K/Akt pathway leading to GLUT4 translocation.

Quantitative Data on Insulin Action

The physiological response to insulin can be quantified in various ways. A primary metric is the rate of glucose uptake into tissues, often measured during a hyperinsulinemic-euglycemic clamp, a procedure that infuses insulin to achieve a high steady-state concentration while maintaining normal blood glucose levels.[3]

Table 1: Insulin-Stimulated Glucose Uptake in Humans

| Parameter | Lean/Healthy Individuals | Obese/Insulin-Resistant Individuals | Units | Reference(s) |

| Whole-Body Glucose Disposal | ~120 | ~60 | µmol/kg/min | [10] |

| Skeletal Muscle Glucose Uptake | ~10.6 | ~7.9 | µmol/kg/min | [10] |

| Akt2 Phosphorylation (Fold Change) | Positively correlated with glucose disposal | Correlation maintained, but overall disposal is lower | - | [8] |

| Total Muscle GLUT4 Protein | Baseline | ~17% lower | % of baseline | [8] |

Note: Values are approximate and can vary significantly based on the specific study population and experimental conditions.

Key Experimental Protocols

Measurement of Glucose Uptake

Assessing glucose uptake is fundamental to studying insulin action.[11] The most common methods use non-metabolizable, radiolabeled glucose analogs like 2-deoxy-D-glucose (2-DG).[11][12][13]

Protocol: [3H]-2-Deoxyglucose Uptake Assay in Cultured Adipocytes or Myotubes

-

Cell Culture: Plate cells (e.g., 3T3-L1 adipocytes or L6 myotubes) in multi-well plates and culture until differentiated.

-

Serum Starvation: To reduce basal signaling, incubate cells in serum-free medium for 2-4 hours prior to the assay.

-

Pre-incubation: Wash cells twice with a glucose-free buffer (e.g., Krebs-Ringer HEPES, KRH).

-

Insulin Stimulation: Treat cells with insulin (e.g., 100 nM) or vehicle control in KRH buffer for a specified time (typically 20-30 minutes) at 37°C.

-

Glucose Uptake: Add [3H]-2-deoxyglucose to each well to initiate the uptake period (typically 5-10 minutes).

-

Termination: Stop the uptake by aspirating the radioactive solution and washing the cells rapidly three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1% SDS).

-

Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.[13]

-

Normalization: Determine the protein concentration in parallel wells using a BCA or similar protein assay to normalize the radioactive counts per mg of protein.

Analysis of Protein Phosphorylation by Western Blot

Western blotting is a cornerstone technique for observing the activation state of signaling proteins like Akt.

Protocol: Western Blot for Phospho-Akt (Ser473)

-

Cell Treatment & Lysis: Culture and treat cells with insulin as described above. After treatment, immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[14][15]

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[14][15]

-

SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by molecular weight.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14][15]

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[14][16]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt at a key activation site (e.g., anti-p-Akt Ser473).[15][16][17]

-

Washing: Wash the membrane three times with TBST to remove unbound primary antibody.[14][15]

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Signal Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[14][18]

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total Akt.

The following diagram outlines the logical workflow for this experiment.

References

- 1. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

- 2. Insulin signaling pathway | Abcam [abcam.com]

- 3. Insulin-stimulated glucose uptake in skeletal muscle, adipose tissue and liver: a positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

- 5. Insulin signaling and its application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insulin Signaling And Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Insulin-Stimulated Muscle Glucose Uptake and Insulin Signaling in Lean and Obese Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of Glucose Uptake Assay Methods [worldwide.promega.com]

- 13. revvity.com [revvity.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

- 18. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

The Century of a Molecule: A Technical Guide to the Discovery and Immunosuppressive Properties of Mycophenolic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycophenolic acid (MPA), a century-old fungal metabolite, has traversed a remarkable journey from its initial identification as an antibiotic to its current cornerstone status in immunosuppressive therapy. This technical guide provides an in-depth exploration of the discovery and elucidation of MPA's potent immunosuppressive properties. It details the pivotal experiments, key researchers, and critical milestones that led to its clinical application, with a focus on its mechanism of action as a selective inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the underlying biochemical pathways and experimental workflows.

A Serendipitous Discovery: From Antibiosis to Immunosuppression

This compound was first isolated in 1893 by the Italian medical scientist Bartolomeo Gosio from the fungus Penicillium brevicompactum (initially named P. glaucum).[1] Gosio identified its antibacterial properties, making it one of the first antibiotics to be characterized.[1] However, its clinical potential as an antibiotic was not realized, and the discovery was largely forgotten until its rediscovery in the mid-20th century.

The pivotal shift in understanding MPA's therapeutic potential came in the 1970s through the work of Dr. Anthony Allison and his wife and collaborator, Dr. Elsie Eugui, at the Medical Research Council and later at Syntex Research.[1][2] Their research focused on the biochemical pathways of immune cells. They hypothesized that inhibiting specific metabolic pathways essential for lymphocyte proliferation could be an effective strategy for immunosuppression.[1] This led them to investigate MPA. Their seminal work demonstrated that MPA possesses potent, lymphocyte-selective antiproliferative effects.[1] To enhance its oral bioavailability, the 2-morpholinoethyl ester prodrug, mycophenolate mofetil (MMF), was synthesized.[3] MMF is rapidly hydrolyzed in the body to release the active MPA. This breakthrough paved the way for extensive preclinical and clinical development, culminating in the U.S. Food and Drug Administration (FDA) approval of MMF (CellCept®) in 1995 for the prevention of organ transplant rejection.[1]

Mechanism of Action: Selective Inhibition of IMPDH

The immunosuppressive effect of this compound is primarily attributed to its potent, reversible, and uncompetitive inhibition of the enzyme inosine monophosphate dehydrogenase (IMPDH).[4][5] IMPDH is a critical rate-limiting enzyme in the de novo pathway of guanine (B1146940) nucleotide synthesis, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[4][6]

Lymphocytes, particularly activated T and B cells, are highly dependent on the de novo purine (B94841) synthesis pathway for their proliferation, as they have limited capacity to utilize the salvage pathway for purine synthesis.[3][6] In contrast, most other cell types can utilize the salvage pathway, making them less susceptible to the effects of IMPDH inhibition.[3] This selective dependence of lymphocytes on the de novo pathway is the basis for MPA's relatively specific cytostatic effect on these immune cells.[6]

Furthermore, there are two isoforms of IMPDH: type I and type II. IMPDH type I is constitutively expressed in most cell types, while IMPDH type II is preferentially upregulated in activated lymphocytes.[6] this compound is a more potent inhibitor of the type II isoform, further contributing to its lymphocyte-selective immunosuppressive activity.[6]

Downstream Consequences of Guanine Nucleotide Depletion

The inhibition of IMPDH by MPA leads to a significant depletion of the intracellular pools of guanine nucleotides (GTP and dGTP) in lymphocytes.[7][8][9] This has several downstream consequences that collectively contribute to its immunosuppressive effects:

-

Inhibition of DNA Synthesis: The depletion of dGTP, a crucial building block for DNA, directly inhibits DNA replication and arrests proliferating lymphocytes in the S phase of the cell cycle.[9]

-

Cell Cycle Arrest: Guanine nucleotide depletion also affects cell cycle progression by inhibiting the activity of cyclin-dependent kinases (CDKs). Specifically, MPA has been shown to prevent the phosphorylation of the retinoblastoma protein (pRb) and inhibit the expression of cyclin D3, leading to a G1 phase arrest.[7]

-

Induction of Apoptosis: In some contexts, MPA can induce apoptosis (programmed cell death) in activated T-lymphocytes, which may help to eliminate clones of alloreactive immune cells.[6]

-

Inhibition of Glycosylation and Adhesion Molecule Expression: GTP is a precursor for GDP-fucose and GDP-mannose, which are essential for the glycosylation of proteins and lipids. By depleting GTP, MPA interferes with the glycosylation of adhesion molecules on the surface of lymphocytes and monocytes. This reduces their ability to adhere to endothelial cells at sites of inflammation and in transplanted organs, thereby limiting immune cell infiltration.[6][10]

-

Suppression of Nitric Oxide Synthesis: MPA can deplete tetrahydrobiopterin, a cofactor for inducible nitric oxide synthase (iNOS). This leads to a reduction in the production of nitric oxide, a pro-inflammatory mediator.[6][10]

Quantitative Data on MPA's Immunosuppressive Activity

The following tables summarize key quantitative data from preclinical and clinical studies that have characterized the immunosuppressive properties of this compound.

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 for IMPDH2 Inhibition | 0.84–0.95 µM | Purified recombinant human IMPDH2 | [11] |

| EC50 for IMPDH Inhibition | 0.24 µM | Not specified | [12] |

| IC50 for Lymphocyte Proliferation (in vitro) | ~1-10 µM | Phytohemagglutinin-stimulated human lymphocytes | [13] |

Table 1: Preclinical In Vitro Efficacy of this compound

| Clinical Trial | Treatment Arm | Biopsy-Proven Acute Rejection Rate (6 months) | Graft Loss or Death (1 year) | Reference |

| Tricontinental Mycophenolate Mofetil Renal Transplantation Study | Mycophenolate Mofetil (2 g/day ) + Cyclosporine + Corticosteroids | 19.7% | 11.7% | [14] |

| Mycophenolate Mofetil (3 g/day ) + Cyclosporine + Corticosteroids | 15.9% | 10.4% | [14] | |

| Azathioprine + Cyclosporine + Corticosteroids | 35.5% | 13.9% | [14] |

Table 2: Pivotal Clinical Trial Data for Mycophenolate Mofetil in Renal Transplantation

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in elucidating the immunosuppressive mechanism of this compound.

IMPDH Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of IMPDH.

Principle: The enzymatic reaction catalyzed by IMPDH involves the conversion of IMP and NAD+ to XMP and NADH. The rate of NADH formation can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

Materials:

-

Purified recombinant human IMPDH2

-

Inosine monophosphate (IMP)

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

IMP solution (final concentration typically 100-200 µM)

-

NAD+ solution (final concentration typically 200-400 µM)

-

This compound dilution (or vehicle control)

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding a solution of purified IMPDH2 to each well.

-

Immediately place the plate in a microplate spectrophotometer pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

-

Calculate the initial reaction velocity (rate of NADH formation) for each concentration of this compound.

-

Plot the reaction velocity as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of MPA that inhibits enzyme activity by 50%) from the dose-response curve.

Lymphocyte Proliferation Assay (MTT Assay)

This assay measures the dose-dependent effect of this compound on the proliferation of lymphocytes.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, which are indicative of cell viability and proliferation, reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[15][16][17]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin

-

Phytohemagglutinin (PHA) or other mitogen

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well cell culture plate

-

Microplate spectrophotometer

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend them in complete RPMI-1640 medium.

-

Seed the cells in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well.

-

Prepare serial dilutions of this compound in complete medium.

-

Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve MPA).

-

Add a mitogen such as PHA (final concentration typically 1-5 µg/mL) to stimulate lymphocyte proliferation. Include unstimulated control wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

After the incubation, carefully remove the culture medium from the wells.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells on an orbital shaker for 15-20 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of proliferation inhibition for each concentration of this compound compared to the stimulated control.

-

Plot the percentage of inhibition as a function of the logarithm of the this compound concentration to determine the IC50 value.

Measurement of Intracellular Guanine Nucleotide Levels by HPLC

This method allows for the quantification of intracellular guanine nucleotide pools (GTP and dGTP) in lymphocytes following treatment with this compound.

Principle: High-performance liquid chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In this application, cell extracts are prepared, and the nucleotides are separated by reverse-phase ion-pair chromatography and detected by UV absorbance.[18][19][20][21][22]

Materials:

-

Cultured lymphocytes

-

This compound

-

Perchloric acid (PCA) or trichloroacetic acid (TCA) for extraction

-

Potassium hydroxide (B78521) (KOH) for neutralization

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a buffer containing a counter-ion like tetrabutylammonium (B224687) phosphate)

-

GTP and dGTP standards

Procedure:

-

Culture lymphocytes in the presence or absence of this compound for a specified period.

-

Harvest the cells by centrifugation and wash them with ice-cold PBS.

-

Lyse the cells and extract the nucleotides by adding a cold acid solution (e.g., 0.4 M perchloric acid).

-

Incubate the samples on ice for 15-30 minutes to allow for complete protein precipitation.

-

Centrifuge the samples at high speed to pellet the precipitated proteins and cell debris.

-

Carefully collect the supernatant containing the acid-soluble nucleotides.

-

Neutralize the supernatant by adding a solution of potassium hydroxide. The potassium perchlorate (B79767) precipitate can be removed by centrifugation.

-

Filter the neutralized extract through a 0.22 µm filter.

-

Inject a known volume of the filtered extract onto the HPLC system.

-

Separate the nucleotides using a gradient elution with the appropriate mobile phase.

-

Monitor the column effluent with a UV detector at a wavelength of 254 nm.

-

Identify the GTP and dGTP peaks by comparing their retention times with those of the pure standards.

-

Quantify the amount of each nucleotide by integrating the peak area and comparing it to a standard curve generated from known concentrations of the nucleotide standards.

-

Normalize the nucleotide concentrations to the cell number or total protein content of the sample.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The design and development of an immunosuppressive drug, mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purine metabolism and immunosuppressive effects of mycophenolate mofetil (MMF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. Mycophenolate mofetil and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of guanine nucleotide depletion on cell cycle progression in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Consequences of inhibition of guanine nucleotide synthesis by this compound and virazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Guanine nucleotide depletion and toxicity in mouse T lymphoma (S-49) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. wrlc-gu.primo.exlibrisgroup.com [wrlc-gu.primo.exlibrisgroup.com]

- 15. researchhub.com [researchhub.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. A RP-HPLC method for the measurement of guanine, other purine bases and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. HPLC Analysis of Nucleotides [protocols.io]

- 22. ars.usda.gov [ars.usda.gov]

An In-depth Technical Guide to the Inhibition of Inosine Monophosphate Dehydrogenase by Mycophenolic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inosine (B1671953) monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a critical target for immunosuppressive and antiviral therapies. Mycophenolic acid (MPA), the active metabolite of the prodrug mycophenolate mofetil, is a potent, reversible, and uncompetitive inhibitor of IMPDH. By depleting the intracellular pools of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), MPA selectively inhibits the proliferation of lymphocytes, which are highly dependent on the de novo purine (B94841) synthesis pathway. This technical guide provides a comprehensive overview of the mechanism of IMPDH inhibition by MPA, detailed experimental protocols for its characterization, and a summary of its effects on cellular signaling pathways.

Mechanism of Action of this compound on IMPDH

IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). This reaction involves the formation of a covalent enzyme-intermediate, E-XMP. This compound exerts its inhibitory effect by binding to a site adjacent to the NAD+ binding site on the IMPDH enzyme, effectively trapping the E-XMP intermediate.[1][2][3] This mechanism of action classifies MPA as an uncompetitive inhibitor. The structural basis for this inhibition has been elucidated through X-ray crystallography, revealing that MPA occupies the nicotinamide (B372718) half of the dinucleotide binding site.[4]

There are two isoforms of human IMPDH: type I and type II.[5] While IMPDH type I is constitutively expressed in most cells, IMPDH type II is upregulated in activated lymphocytes.[5] MPA exhibits a greater potency for the type II isoform, which contributes to its selective cytostatic effect on these immune cells.[6]

Quantitative Data on IMPDH Inhibition by this compound and its Metabolites

The following tables summarize the key quantitative parameters describing the interaction of this compound and its glucuronide metabolite with IMPDH.

Table 1: Inhibitory Potency of this compound (MPA) against IMPDH

| IMPDH Isoform/System | Parameter | Value | Reference(s) |

| Human T-lymphoblast CEM cell line | EC50 | 0.24 µM | [7] |

| Human IMPDH Type II | IC50 | Varies with enzyme concentration (tight-binding inhibitor) | [8] |

| Pediatric Kidney Transplant Patients | EC50 | 0.97 mg/L (for total MPA) | [9][10] |

| Pediatric Kidney Transplant Patients | fEC50 | 164.5 µg/L (for free MPA) | [9] |

| Canine Model (in vitro) | IC50 | ~200 mg/L | [11] |

| Healthy Individuals (CD4+ cells) | EC50 | 2.3 mg/L | [12] |

| Tritrichomonas foetus (mutant Lys310Arg) | Ki | 10-fold decrease vs. wild-type | [1][2] |

| Tritrichomonas foetus (mutant Glu431Gln) | Ki | 6-fold decrease vs. wild-type | [1][2] |

| Tritrichomonas foetus (double mutant) | Ki | 20-fold increase in sensitivity vs. wild-type | [1][2] |

Table 2: Inhibitory Potency of this compound Glucuronide (MPAG) against IMPDH

| IMPDH Isoform/System | Parameter | Value | Reference(s) |

| Human IMPDH Type II | IC50 | 532 to 1022-fold higher than MPA | [8][13] |

Experimental Protocols

Spectrophotometric Assay for IMPDH Activity

This protocol describes a continuous spectrophotometric assay to measure the enzymatic activity of IMPDH by monitoring the production of NADH at 340 nm.

4.1.1 Reagents and Buffers

-

Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 1 mM DTT, pH 8.0.

-

Substrate Stock Solutions:

-

100 mM Inosine Monophosphate (IMP) in deionized water.

-

100 mM Nicotinamide Adenine Dinucleotide (NAD+) in deionized water.

-

-

Enzyme Solution: Purified recombinant human IMPDH2 diluted in Assay Buffer to a working concentration (e.g., 20 µg/mL).

4.1.2 Assay Procedure

-

Prepare the reaction mixture in a 96-well UV-transparent microplate. For each reaction, add:

-

50 µL of Assay Buffer.

-

10 µL of 10 mM IMP stock solution (final concentration 1 mM).

-

20 µL of IMPDH2 enzyme solution.

-

-

Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.

-

Initiate the reaction by adding 20 µL of 10 mM NAD+ stock solution (final concentration 2 mM).

-

Immediately place the microplate in a plate reader capable of kinetic measurements.

-

Monitor the increase in absorbance at 340 nm every minute for 15-30 minutes at 37°C.

4.1.3 Data Analysis

-

Determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

-

Calculate the concentration of NADH produced using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

-

Express the enzyme activity as nmol of NADH produced per minute per mg of enzyme (specific activity).

Determination of IC50 for this compound

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of MPA against IMPDH.

4.2.1 Reagents and Buffers

-

All reagents from the IMPDH Activity Assay (Section 4.1).

-

MPA Stock Solution: 10 mM MPA in DMSO. Prepare serial dilutions in Assay Buffer to achieve the desired final concentrations.

4.2.2 Assay Procedure

-

In a 96-well microplate, add 10 µL of varying concentrations of MPA to triplicate wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 40 µL of Assay Buffer and 20 µL of IMPDH2 enzyme solution to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Add 10 µL of 10 mM IMP stock solution.

-

Initiate the reaction by adding 20 µL of 10 mM NAD+ stock solution.

-

Monitor the reaction kinetically at 340 nm as described in Section 4.1.2.

4.2.3 Data Analysis

-

Calculate the initial reaction rates for each MPA concentration.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the MPA concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Quantification of Intracellular Guanine Nucleotides by HPLC

This protocol provides a general workflow for the extraction and quantification of intracellular GTP and dGTP from cultured cells.

4.3.1 Cell Lysis and Nucleotide Extraction

-

Culture cells to the desired density and treat with MPA or vehicle control for the specified time.

-

Harvest the cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a known volume of ice-cold 0.6 M trichloroacetic acid (TCA).

-

Incubate on ice for 15 minutes with intermittent vortexing to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (acid-soluble fraction) to a new tube.

-

Neutralize the extract by adding an appropriate volume of 1 M potassium carbonate (K2CO3).

-

Centrifuge to pellet the potassium perchlorate (B79767) precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.[14]

4.3.2 HPLC Analysis

-

HPLC System: A reverse-phase HPLC system with a UV detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase:

-

Buffer A: 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH2PO4, 0.25% methanol, pH 6.9.[14]

-

Buffer B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH2PO4, 30% methanol, pH 7.0.[14]

-

-

Gradient Elution: A linear gradient from Buffer A to Buffer B to separate the nucleotides. The exact gradient will need to be optimized for the specific column and system.

-

Detection: Monitor the eluent at 254 nm.

-

Quantification: Create a standard curve with known concentrations of GTP and dGTP to quantify the levels in the cell extracts. Normalize the results to the cell number or total protein content.

Signaling Pathways and Experimental Workflows

De Novo Purine Synthesis and MPA Inhibition

The following diagram illustrates the central role of IMPDH in the de novo synthesis of guanine nucleotides and the inhibitory action of this compound.

Caption: De novo guanine nucleotide synthesis pathway and its inhibition by MPA.

Experimental Workflow for IMPDH Activity Assay

This diagram outlines the key steps in the spectrophotometric measurement of IMPDH activity.

Caption: Workflow for the spectrophotometric IMPDH activity assay.

Experimental Workflow for Intracellular Nucleotide Quantification

This diagram illustrates the process of measuring intracellular guanine nucleotide levels using HPLC.

Caption: Workflow for quantifying intracellular guanine nucleotides by HPLC.

Cellular Consequences of IMPDH Inhibition

The depletion of GTP and dGTP pools resulting from IMPDH inhibition has several profound effects on lymphocytes:

-

Inhibition of DNA and RNA Synthesis: The reduced availability of guanine nucleotides directly impairs the synthesis of nucleic acids, which is essential for cell proliferation.[15][16]

-

Cell Cycle Arrest: MPA treatment leads to an arrest of activated T-lymphocytes in the G1 phase of the cell cycle.[17] This is associated with the inhibition of cyclin-dependent kinase (CDK) activity and the prevention of retinoblastoma protein (pRb) phosphorylation.[17]

-

Induction of Apoptosis: In some contexts, MPA can induce apoptosis in activated T-lymphocytes, contributing to its immunosuppressive effects.[6]

-

Modulation of Gene Expression: Guanine nucleotide levels can influence the activity of GTP-binding proteins (G proteins) and other signaling molecules, leading to broader changes in gene expression and cellular function.

-

Necrotic Cell Death: Some studies suggest that MPA can induce a caspase-independent necrotic signal in lymphocytes, involving the Rho-GTPase Cdc42 and actin polymerization.[18]

-

Inhibition of Glycosylation: Depletion of GTP can also affect the glycosylation of adhesion molecules, potentially reducing the recruitment of lymphocytes to sites of inflammation.[6]

Conclusion

This compound is a well-characterized inhibitor of IMPDH with a clear mechanism of action and significant therapeutic relevance. The methodologies described in this guide provide a robust framework for researchers to study the biochemical and cellular effects of MPA and to screen for novel IMPDH inhibitors. A thorough understanding of the quantitative aspects of this inhibition and its downstream cellular consequences is crucial for the continued development and optimization of therapies targeting the de novo purine synthesis pathway.

References

- 1. Light-sensitive phosphorylation regulates enzyme activity and filament assembly of human IMPDH1 retinal splice variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 7. benchchem.com [benchchem.com]

- 8. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 9. bmrservice.com [bmrservice.com]

- 10. Inosine monophosphate dehydrogenase (IMPDH) activity as a pharmacodynamic biomarker of this compound effects in pediatric kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacodynamic assessment of this compound-induced immunosuppression by measurement of inosine monophosphate dehydrogenase activity in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of this compound glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of IMPDH by this compound: dissection of forward and reverse pathways using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inosine Monophosphate Dehydrogenase (IMPDH) Activity as a Pharmacodynamic Biomarker of this compound Effects in Pediatric Kidney Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

Mycophenolic Acid Derivatives: A Technical Guide to Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Mycophenolic acid (MPA), a secondary metabolite produced by several species of the Penicillium fungus, is a potent, reversible, non-competitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH). This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, a pathway essential for the proliferation of B and T lymphocytes.[1][2] Consequently, MPA and its derivatives are widely used as immunosuppressants in organ transplantation to prevent rejection and for the treatment of various autoimmune diseases.[1] This technical guide provides an in-depth overview of the chemical properties of MPA and its key derivatives, detailed experimental protocols for their synthesis and biological evaluation, and a summary of their structure-activity relationships.

Chemical and Physical Properties

This compound possesses a distinctive structure featuring a substituted phthalide (B148349) ring linked to a hexenoic acid side chain. Its chemical formula is C₁₇H₂₀O₆, with a molar mass of 320.34 g·mol⁻¹.[1] The presence of a carboxylic acid group and a phenolic hydroxyl group makes MPA a weakly dibasic acid.[3] Key derivatives, such as mycophenolate mofetil (MMF) and mycophenolate sodium (MPS), have been developed to improve its pharmacokinetic profile.[4] MMF is the 2-morpholinoethyl ester of MPA, which enhances its bioavailability.[2] MPS is the sodium salt of MPA, formulated as an enteric-coated tablet to reduce gastrointestinal side effects.[4]

Below is a summary of the key physicochemical properties of MPA and some of its important derivatives.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | logP | Solubility |

| This compound (MPA) | C₁₇H₂₀O₆ | 320.34 | 141 | 4.5 (carboxylic acid)[1][5] | 2.8[6] | 13 mg/L in water[3]; Soluble in alcohol[1] |

| Mycophenolate Mofetil (MMF) | C₂₃H₃₁NO₇ | 433.49 | 93-94 | 5.6 (morpholino), 8.5 (phenolic)[2] | 2.5[7] | 43 µg/mL in water[7] |

| Mycophenolate Sodium (MPS) | C₁₇H₁₉NaO₆ | 342.32 | N/A | N/A | N/A | Slightly soluble in water[6] |

| This compound Glucuronide (MPAG) | C₂₃H₂₈O₁₂ | 492.46 | N/A | N/A | N/A | Pharmacologically inactive metabolite[8] |

Mechanism of Action: Inhibition of the IMPDH Pathway

The primary mechanism of action of this compound involves the potent and selective inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the NAD⁺-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP), which is the rate-limiting step in the de novo synthesis of guanosine (B1672433) nucleotides (GMP, GDP, and GTP).[4][9] Lymphocytes are particularly dependent on this de novo pathway for their proliferation, making them highly susceptible to the effects of MPA.[1] Other cell types can utilize a salvage pathway to produce guanine nucleotides, rendering MPA's cytostatic effects relatively selective for lymphocytes.[2]

Figure 1: The IMPDH pathway and its inhibition by this compound.

Synthesis of this compound Derivatives

The synthesis of MPA derivatives is a key area of research aimed at improving the therapeutic index of the parent compound. Below is a representative workflow for the synthesis of mycophenolate mofetil (MMF).

Figure 2: General workflow for the synthesis of Mycophenolate Mofetil.

Experimental Protocol: Synthesis of Mycophenolate Mofetil (MMF)

This protocol is a representative example of MMF synthesis.[10][11]

1. Activation of this compound:

-

To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or ethyl acetate), add a halogenating agent such as thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

A catalytic amount of dimethylformamide (DMF) can be added.

-

Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess halogenating agent under reduced pressure to obtain the crude this compound chloride.

2. Esterification:

-

Dissolve the crude this compound chloride in a fresh portion of the aprotic solvent.

-

To this solution, add 2-(4-morpholinyl)ethanol (3 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

3. Work-up and Purification:

-

Wash the reaction mixture sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield crude MMF.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) or by recrystallization from a suitable solvent system (e.g., acetone/isopropanol).[12]

4. Characterization:

-

Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.[13]

Biological Activity and Structure-Activity Relationship (SAR)

The immunosuppressive activity of MPA derivatives is primarily determined by their ability to inhibit IMPDH. The structure-activity relationship of these compounds has been extensively studied to identify derivatives with improved potency and reduced side effects.

| Compound/Derivative | IC₅₀ for IMPDH2 (µM) | Notes |

| This compound (MPA) | 0.01 - 0.05 | Potent inhibitor of both IMPDH1 and IMPDH2.[8] |

| Mycophenolate Mofetil (MMF) | Prodrug | Rapidly hydrolyzed in vivo to MPA.[14] |

| This compound Glucuronide (MPAG) | > 100 | Pharmacologically inactive major metabolite.[8] |

| Amide Derivatives | Variable | Activity is sensitive to the nature of the amide substituent.[15] |

| Ester Derivatives | Variable | Modification of the carboxylic acid to an ester can modulate activity and pharmacokinetic properties.[10] |

Key structural features that influence the biological activity of MPA derivatives include:

-

The Carboxylic Acid Group: Essential for potent IMPDH inhibition. Esterification to form prodrugs like MMF is a common strategy to improve bioavailability.

-

The Phenolic Hydroxyl Group: Modifications at this position can affect activity.

-

The Hexenoic Acid Side Chain: The length and conformation of this chain are important for optimal binding to the enzyme.

Experimental Protocols for Biological Evaluation

IMPDH Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of IMPDH.

Figure 3: Workflow for the IMPDH Inhibition Assay.

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 3 mM EDTA, pH 8.0).

-

In a 96-well plate, add the purified recombinant human IMPDH enzyme to the assay buffer.

-

Add serial dilutions of the test compounds (and a vehicle control) to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrates, inosine-5'-monophosphate (IMP) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺).

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculate the initial reaction velocities and determine the concentration of the inhibitor that causes 50% inhibition (IC₅₀) of the enzyme activity.

Lymphocyte Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.

Protocol:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate in a suitable culture medium.

-

Add a mitogen (e.g., phytohemagglutinin) to stimulate lymphocyte proliferation.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the untreated control and determine the IC₅₀ value.

This guide provides a foundational understanding of the chemical properties and biological activities of this compound and its derivatives. The provided protocols offer a starting point for researchers to synthesize and evaluate these important immunosuppressive agents. Further research into novel derivatives with improved efficacy and safety profiles continues to be an active and important area of drug discovery.

References

- 1. This compound [drugfuture.com]

- 2. This compound | 24280-93-1 [chemicalbook.com]

- 3. US20080300404A1 - Process for the Preparation of Mycophenolate Mofetil - Google Patents [patents.google.com]

- 4. This compound(24280-93-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effect of this compound glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. An Improved Process For The Preparation Of Mycophenolate Mofetil [quickcompany.in]

- 10. US20100298560A1 - process for preparing mycophenolate mofetil - Google Patents [patents.google.com]

- 11. EP1740563A2 - Mycophenolate mofetil impurity - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel amides of this compound and some heterocyclic derivatives as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Beyond IMPDH: An In-depth Technical Guide to the Cellular Targets of Mycophenolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolic acid (MPA), the active metabolite of the prodrug mycophenolate mofetil, is a cornerstone of immunosuppressive therapy, primarily utilized to prevent allograft rejection. Its principal mechanism of action is the potent, reversible, non-competitive inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This targeted inhibition preferentially affects T and B lymphocytes, which are highly dependent on this pathway for their proliferation.[1][2][3] However, a growing body of evidence reveals that the therapeutic and toxicological profile of MPA extends beyond IMPDH inhibition, implicating a range of secondary cellular targets and off-target effects. This technical guide provides a comprehensive overview of these alternative molecular interactions, offering researchers and drug development professionals a detailed resource complete with quantitative data and experimental protocols to further explore these complex mechanisms.

Core Target: Inosine Monophosphate Dehydrogenase (IMPDH)

While this guide focuses on non-IMPDH targets, a brief overview of the primary target is essential for context. MPA exhibits potent inhibition of IMPDH, with a pronounced selectivity for the type II isoform, which is upregulated in proliferating lymphocytes.[3] This inhibition leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools, thereby arresting DNA synthesis and cell cycle progression in the G1 phase.[2][4]

Quantitative Data: MPA Inhibition of IMPDH

| Parameter | Value | Cell Line / System | Reference(s) |

| EC50 | 0.24 µM | Unspecified | [5] |

| IC50 | 532- to 1022-fold lower than MPAG | Purified recombinant human type II IMPDH | [6] |

| EC50 | 164.5 ng/mL (free MPA) | Pediatric kidney transplant patients | [7] |

Cellular Targets and Effects Beyond IMPDH

The depletion of guanine nucleotides orchestrated by MPA has far-reaching consequences that ripple through various cellular pathways, indirectly affecting numerous processes. Furthermore, MPA and its metabolites may directly interact with other cellular components.

Alterations in Nucleotide Metabolism

The inhibition of IMPDH creates a significant imbalance in the intricate network of nucleotide metabolism, extending beyond simple guanine nucleotide depletion.

-

Impact on ATP and Pyrimidine (B1678525) Synthesis: The metabolic bottleneck at IMPDH leads to an accumulation of its substrate, inosine monophosphate (IMP). This can perturb the synthesis of other nucleotides. While GTP levels are drastically reduced, some studies have reported a subsequent decrease in ATP levels as well. Conversely, the availability of phosphoribosyl pyrophosphate (PRPP), a key precursor for both purine (B94841) and pyrimidine synthesis, may be redirected towards the pyrimidine pathway, leading to alterations in the pools of uridine (B1682114) and cytidine (B196190) nucleotides.

Modulation of Protein Glycosylation

Guanine nucleotides, particularly GTP, are essential for the synthesis of nucleotide sugars like GDP-mannose and GDP-fucose, which are critical donors for protein N- and O-glycosylation.

-

Contradictory Findings: The effect of MPA on glycosylation appears to be cell-type specific. Some studies have demonstrated that MPA can suppress the N-linked glycosylation of proteins in human monocytes by depleting GTP, thereby reducing the transfer of mannose and fucose to proteins.[8] This alteration in glycosylation can, in turn, affect cellular adhesion. However, other research indicates that MPA does not significantly inhibit protein glycosylation in T lymphocytes.[9] This discrepancy highlights the need for further investigation into the cell-specific metabolic dependencies and the direct versus indirect effects of MPA on glycosylation pathways.

Induction of Apoptosis

MPA has been shown to induce apoptosis in various cell types, including activated T-lymphocytes, B-lymphoma cells, and even non-immune cells. This pro-apoptotic effect contributes to its immunosuppressive and potential anti-cancer activities.[10][11]

-

Signaling Pathways: The precise mechanisms are not fully elucidated but appear to involve both caspase-dependent and independent pathways. In some contexts, MPA-induced apoptosis is associated with an S-phase cell cycle arrest.[12] It has been reported that MPA can increase apoptosis in activated T-cells, an effect that is contrary to that of calcineurin inhibitors like cyclosporine.[13]

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

MPA has been reported to inhibit the production of nitric oxide (NO) by suppressing the expression and activity of inducible nitric oxide synthase (iNOS).[14]

-

Mechanism of Inhibition: This effect is thought to be a downstream consequence of GTP depletion, as GTP is a cofactor for GTP cyclohydrolase I, an enzyme essential for the synthesis of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for all NOS isoforms. By limiting BH4 availability, MPA can indirectly inhibit iNOS activity. However, some studies suggest that MPA may also affect the expression of the iNOS gene itself.

Covalent Adduction by MPA Metabolites

The acyl glucuronide metabolite of MPA (AcMPAG) is a reactive species that can covalently bind to cellular proteins. This "adduct formation" has been implicated in the idiosyncratic toxicities associated with MPA therapy.

-

Identified Protein Targets: Proteomic studies in kidney tissue have identified several proteins that are targets of AcMPAG adduction. These include proteins involved in metabolism, cytoskeletal structure, and antioxidant defense. The functional consequences of these covalent modifications are an active area of research.

Potential for DNA Ligase Inhibition

Emerging evidence suggests that MPA may have inhibitory effects on other enzymes involved in nucleic acid metabolism, such as DNA ligase. While the data is preliminary, it opens a new avenue for understanding the full spectrum of MPA's cellular effects, particularly its impact on DNA replication and repair.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of MPA's cellular targets.

IMPDH Activity Assay

This protocol describes a colorimetric method to measure IMPDH activity in cell lysates.

Materials:

-

IMPDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)

-

Inosine Monophosphate (IMP) solution (10 mM)

-